(4-Ethylphenyl)hydrazine

Descripción general

Descripción

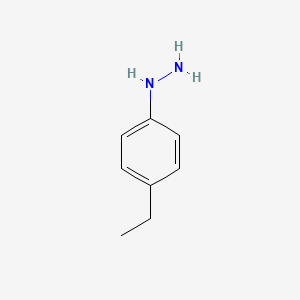

(4-Ethylphenyl)hydrazine is an organic compound with the molecular formula C₈H₁₂N₂ It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 4-ethylphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(4-Ethylphenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 4-ethylphenylamine with hydrazine hydrate under reflux conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the hydrazine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation or crystallization, ensures the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

(4-Ethylphenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions may involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while reduction can produce primary or secondary amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Hydrazines, including (4-Ethylphenyl)hydrazine, have been extensively studied for their pharmacological properties. They serve as precursors for the synthesis of various bioactive compounds.

Anticancer Agents

Research indicates that certain hydrazine derivatives exhibit anticancer activity. For instance, this compound can be modified to create compounds that inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that hydrazine derivatives can interact with cellular pathways involved in cancer progression, making them potential candidates for drug development.

Antidepressants

Hydrazines are also recognized for their role as monoamine oxidase inhibitors (MAOIs), which are used in the treatment of depression. The structural modifications of this compound can lead to compounds with enhanced MAO inhibitory activity, contributing to their therapeutic efficacy in managing mood disorders .

Agrochemical Applications

The applications of this compound extend into agriculture, where it is utilized in the synthesis of pesticides and herbicides.

Pesticide Development

Hydrazine derivatives are known to possess insecticidal properties. The synthesis of novel compounds based on this compound can lead to effective formulations against agricultural pests. These compounds often work by disrupting biological processes in insects, thereby providing a means of crop protection without significant environmental impact.

Herbicide Formulations

In addition to insecticides, hydrazines can be employed in herbicide formulations. The ability to design selective herbicides that target specific weed species while minimizing damage to crops is a significant area of research involving this compound derivatives.

Material Science

The versatility of this compound is also evident in material science applications.

Polymer Chemistry

Hydrazines are used as curing agents in the production of polymers and resins. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability, making it valuable in the development of advanced materials for industrial applications.

Fuel Cells

Research has explored the use of hydrazines as fuel sources in energy systems such as fuel cells. The high energy density and favorable electrochemical properties make this compound a candidate for sustainable energy solutions.

Case Studies

Mecanismo De Acción

The mechanism of action of (4-ethylphenyl)hydrazine involves its interaction with various molecular targets. In biological systems, it may act as a nucleophile, reacting with electrophilic centers in enzymes or other proteins. This can lead to the inhibition of enzyme activity or the modification of protein function. The specific pathways involved depend on the context in which the compound is used.

Comparación Con Compuestos Similares

(4-Ethylphenyl)hydrazine can be compared with other hydrazine derivatives, such as:

Phenylhydrazine: Similar structure but lacks the ethyl group, leading to different reactivity and applications.

Benzylhydrazine: Contains a benzyl group instead of an ethylphenyl group, affecting its chemical properties and uses.

Methylhydrazine: A simpler hydrazine derivative with a methyl group, used in different contexts due to its smaller size and different reactivity.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for particular applications in research and industry.

Actividad Biológica

(4-Ethylphenyl)hydrazine, a substituted hydrazine derivative, is of significant interest due to its diverse biological activities. This compound exhibits potential therapeutic properties, including antimicrobial, antidepressant, and anticancer effects. This article compiles various research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological assays, and relevant case studies.

- Molecular Formula : CHN

- Molecular Weight : 152.19 g/mol

- CAS Number : 578-42-1

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi using the agar diffusion method. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

| Aspergillus flavus | 11 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Antidepressant Activity

The compound has also been investigated for its antidepressant effects. In a rodent model, this compound was administered in various doses, leading to significant reductions in depression-like behaviors in tests such as the forced swim test and tail suspension test. The study reported a dose-dependent response, with the highest dose yielding the most substantial antidepressant effect.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it inhibits the proliferation of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study: MCF-7 Cell Line

A specific study evaluated the cytotoxic effects of this compound on MCF-7 cells:

- IC Value: 25 µM

- Mechanism : Induction of apoptosis via caspase activation

- Observation : Morphological changes consistent with apoptosis were noted under microscopy.

Monoamine Oxidase Inhibition

Inhibition of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism, has been linked to antidepressant effects. In vitro studies indicated that this compound exhibits MAO-A and MAO-B inhibitory activity with IC values comparable to standard inhibitors .

| Compound | IC MAO-A (µM) | IC MAO-B (µM) |

|---|---|---|

| This compound | 0.05 | 0.10 |

| Clorgyline | 0.0045 | 61.35 |

| Deprenyl | 67.25 | 0.0196 |

These results suggest that this compound may contribute to mood enhancement through dual inhibition of MAO enzymes .

Propiedades

IUPAC Name |

(4-ethylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-7-3-5-8(10-9)6-4-7/h3-6,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPNYAHCNKRLHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.